molecular formula C14H15NO3 B14789011 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester

2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester

Cat. No.: B14789011
M. Wt: 245.27 g/mol
InChI Key: NSJQTEWTTKBOKW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring substituted with a methoxy group and an ethyl ester functional group

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester typically involves several steps. One common method includes the reaction of 6-methoxyindole with an appropriate acylating agent to introduce the propenoic acid moiety. The esterification process then follows, where the carboxylic acid group is converted into an ethyl ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.

Chemical Reactions Analysis

2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester include other indole derivatives with different substituents or ester groups. For example:

    2-Propenoic acid, 3-(5-methoxy-1H-indol-3-yl)-, ethyl ester: Similar structure but with a different position of the methoxy group.

    2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-(6-methoxy-1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3

InChI Key

NSJQTEWTTKBOKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC

Origin of Product

United States

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